REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].[H-].[Na+].[CH3:14][N:15]1[CH:19]2[CH2:20][C:21]([CH2:23][CH:16]1[CH2:17][CH2:18]2)=O>O1CCOCC1>[C:1]([CH:3]=[C:21]1[CH2:23][CH:16]2[N:15]([CH3:14])[CH:19]([CH2:18][CH2:17]2)[CH2:20]1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=C1CC2CCC(C1)N2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |